Bienvenue dans la boutique en ligne BenchChem!

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

orthogonal protection strategy hydrogenolysis solid-phase synthesis

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353993-05-1, MF C₁₅H₂₂N₂O₃, MW 278.35 g/mol) is a chiral carbamate that integrates an (S)-configured piperidine scaffold with a Cbz-protected 3-amino group and an N-hydroxyethyl substituent. As an enantiopure heterocyclic building block, it is employed to introduce a defined 3D orientation and a hydrogen-bond-donor/-acceptor handle into central nervous system (CNS)-targeted and anti-infective lead series, where minor structural changes often translate into large differences in target engagement, selectivity, and pharmacokinetics.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Cat. No. B7984997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCO)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(11-17)16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1
InChIKeyMKKLGXKQIBLBPW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester: A Chiral Cbz-Protected Piperidine Building Block for Asymmetric Synthesis


[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353993-05-1, MF C₁₅H₂₂N₂O₃, MW 278.35 g/mol) is a chiral carbamate that integrates an (S)-configured piperidine scaffold with a Cbz-protected 3-amino group and an N-hydroxyethyl substituent . As an enantiopure heterocyclic building block, it is employed to introduce a defined 3D orientation and a hydrogen-bond-donor/-acceptor handle into central nervous system (CNS)-targeted and anti-infective lead series, where minor structural changes often translate into large differences in target engagement, selectivity, and pharmacokinetics [1]. The combination of a base-stable Cbz protecting group and a terminal primary alcohol distinguishes this compound from its Boc-protected and N-unsubstituted analogs, making it a uniquely versatile intermediate for late-stage functionalization.

Why Simple In-Class Substitution of (S)-Cbz-Piperidine Analogs Risks Synthetic and Pharmacological Failure


The N-hydroxyethyl arm and the benzyl carbamate protecting group are not passive spectators; they govern the compound's orthogonal reactivity, solubility, and metabolic stability in ways that cannot be replicated by a methyl, acetyl, or Boc-substituted piperidine [1][2]. The Cbz group is uniquely cleavable under neutral hydrogenolysis conditions that leave acid-labile Boc groups unaffected, enabling convergent synthetic strategies that are inaccessible with other N-protecting groups [1]. Meanwhile, the 2-hydroxyethyl chain provides a hydrogen-bond donor (HBD) capable of engaging target proteins or modulating CNS penetration, a property absent in simple N-alkyl analogs [3]. Empirically, even regioisomeric shifts of the hydroxyethyl group from the 3- to the 4-position of the piperidine ring alter hydrogen-bonding geometry and have been shown to drastically reduce biological activity in related chemotypes [3]. Blindly substituting an 'in-class' piperidine building block therefore risks synthetic dead-ends and loss of crucial structure-activity relationships.

Quantitative Differentiators for [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester in Scientific Procurement


Cbz vs. Boc: Orthogonal Protecting Group Reactivity for Convergent Syntheses

The benzyl carbamate (Cbz) group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C, neutral pH), whereas the Boc analog requires acidic conditions (TFA, HCl) [1]. This orthogonality enables selective deprotection in the presence of acid-sensitive functionalities, offering a tactical advantage that can be directly read out by counting the number of potential synthetic steps saved in a given route—a concrete procurement decision criterion.

orthogonal protection strategy hydrogenolysis solid-phase synthesis medicinal chemistry

Chiral Integrity: Enantiomeric Stability Under Cbz Deprotection Enables Cost-Effective Enantiopure Synthesis

Catalytic hydrogenolysis of benzyl carbamates proceeds with retention of configuration at the α-carbon, minimizing racemization pathways that plague base-mediated deprotections [1]. Although no published specific rotation or chiral HPLC data are available for this exact compound, the class-level behavior of Cbz-protected secondary amines demonstrates that enantiomeric excess (ee) is preserved at ≥98% under standard hydrogenolysis conditions (H₂, 1 atm, Pd/C, MeOH, 25 °C, 2 h) [1]; meanwhile, Boc or Fmoc deprotection can require strongly basic conditions that compromise stereochemical integrity of the piperidine [2]. This characteristic directly influences the cost-per-gram of the downstream enantiopure amine, as it reduces the need for chiral resolution after deprotection.

chiral pool synthesis enantiomeric excess hydrogenolysis pharmaceutical intermediates

Lipophilicity and Molecular Weight: Cbz vs. Boc—A Tangible Selection Criterion for CNS Penetration and Solubility

The target Cbz-protected compound (MW 278.35 g/mol, XLogP3-AA ~2.5–3.0 estimated from analog data) is significantly more lipophilic and heavier than the corresponding Boc analog (MW 244.33 g/mol, XLogP3-AA = 0.8) [1][2]. This difference has direct implications for CNS multiparameter optimization (MPO) scoring, where the Cbz derivative falls closer to the optimal lipophilic ligand efficiency (LLE) range for CNS targets [3]. While the Boc analog is more suitable for aqueous-phase chemistry and peripheral targets, the Cbz analog is preferred when increased logD and blood-brain barrier permeability are desired for CNS programs.

CNS drug design LogP molecular weight lead optimization

Hydroxyethyl Group as a Differentiating HBD: Comparison with N-Methyl and N-Acetyl Analogs

The primary alcohol on the N-hydroxyethyl chain provides a hydrogen-bond donor (HBD) that is absent in N-methyl or N-acetyl piperidine analogs. In a related series of hydroxyethylamine-based plasmepsin inhibitors, the presence of the hydroxyethyl group was essential for activity; replacement with a methyl or acetyl group led to a >10-fold loss in potency [1]. Moreover, the HBD count increases the topological polar surface area (TPSA) by approximately 20.2 Ų relative to the N-methyl analog, as computed from PubChem property tables [2], which improves aqueous solubility and can favorably influence CNS MPO desirability [3]. This structural feature differentiates the target compound as a versatile intermediate for creating both solubilizing and target-engaging moieties.

hydrogen-bond donor solubility enhancement metabolic stability CNS MPO

Regioisomeric Precision: 3-(S)-Substitution vs. 4-Position Analogs—Critical for Biological Target Discrimination

The (S)-configuration at the 3-position juxtaposes the carbamate group with the N-hydroxyethyl chain in a defined spatial orientation that is distinct from both the (R)-enantiomer and the 4-substituted regioisomer. In a study of piperidine-based cocaine analogs, moving the carbamate substituent from the 3- to the 4-position resulted in a >100-fold decrease in dopamine transporter (DAT) affinity (IC₅₀ shifted from 23 nM to >3,000 nM) [1]. Although the target compound has not been tested in this specific assay, the regioisomeric sensitivity is a well-documented feature of 3-aminopiperidine pharmacophores and underscores the procurement advantage of sourcing the precise regioisomer to avoid inactive or off-target leads.

regioisomerism structure-activity relationship piperidine scaffold drug design

Thermal and Storage Stability: Cbz-Protected Piperidines Outperform Boc Analogs Under Ambient Conditions

Cbz-protected amines are notoriously more stable to thermal degradation and moisture than their Boc counterparts. The target compound is supplied and stored at ambient temperature (recommended 2–8 °C for long-term storage) , whereas the Boc analog (CAS 1354002-98-4) is recommended for storage at –20 °C due to its propensity for thermal Boc cleavage and isocyanate formation . This translates into a lower logistical burden and reduced risk of decomposition during shipping and handling—a tangible procurement advantage for laboratories without dedicated cold-chain storage.

chemical stability shelf-life storage conditions supply chain

High-Value Application Scenarios for [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic Acid Benzyl Ester


Convergent Synthesis of CNS-Penetrant Drug Candidates Requiring Orthogonal Protecting Group Strategy

In a typical CNS lead optimization campaign, the Cbz-protected piperidine building block serves as a late-stage intermediate that can be selectively deprotected under neutral hydrogenolysis without disturbing acid-labile tert-butyl esters, silyl ethers, or acetal protecting groups on the same scaffold [1]. The elevated lipophilicity (estimated XLogP3-AA ~2.5–3.0) positions the intermediate favorably within the CNS MPO desirability space, as defined by Wager et al. [2], making it a preferred choice over the more polar Boc analog (XLogP3-AA = 0.8) [3] when designing brain-penetrant leads.

Enantioselective Synthesis of 3-Aminopiperidine-Derived Protease Inhibitors

The (S)-stereochemistry at the 3-position is critical for mimicking the transition-state geometry of peptide substrates. The Cbz protecting group can be removed with full retention of configuration [1], providing the free (S)-3-amino-1-(2-hydroxyethyl)piperidine for coupling to aspartyl or glutamyl protease pharmacophores. The hydroxyethyl arm simultaneously serves as a solubilizing handle or a site for prodrug attachment, reducing the number of synthetic steps compared to routes that start from Boc-protected piperidines requiring acidic deprotection and subsequent chiral resolution [4].

Solid-Phase Peptide Mimetic Synthesis Using a Cbz-Orthogonal Approach

In solid-phase synthesis, the target compound can be loaded onto a resin via the hydroxyethyl group (e.g., as a silyl ether or ester linkage), leaving the Cbz group intact. Sequential peptide couplings are performed under basic conditions, which the Cbz group tolerates, while the final global deprotection is achieved in a single hydrogenolysis step [1]. This orthogonal strategy is not feasible with Boc-protected building blocks, which would prematurely deprotect during acidic cleavage from the resin [3], making the Cbz compound uniquely suited for solid-phase applications.

Development of Dopamine and Serotonin Transporter Ligands with Defined 3D Pharmacophore

The (S)-3-substituted piperidine scaffold is a privileged pharmacophore for monoamine transporters, as evidenced by the >100-fold regioisomeric sensitivity reported for cocaine analog binding at the dopamine transporter [5]. The target compound provides the exact (S)-configuration and 3-regiochemistry required to map this pharmacophore, while the hydroxyethyl group offers a metabolically stable alternative to ester-linked tropane analogs that are rapidly hydrolyzed in vivo. This combination of stereochemical precision and metabolic stability makes it a superior starting material for next-generation transporter ligands.

Quote Request

Request a Quote for [(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.